6-Methanesulfonylpyridine-3-sulfonyl chloride

Description

BenchChem offers high-quality 6-Methanesulfonylpyridine-3-sulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methanesulfonylpyridine-3-sulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

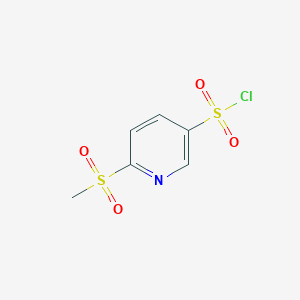

Structure

3D Structure

Properties

IUPAC Name |

6-methylsulfonylpyridine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO4S2/c1-13(9,10)6-3-2-5(4-8-6)14(7,11)12/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMMEPOVTSQYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1565047-78-0 | |

| Record name | 6-methanesulfonylpyridine-3-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Methanesulfonylpyridine-3-sulfonyl chloride chemical structure

This guide details the structural properties, synthesis logic, and reactivity profile of 6-Methanesulfonylpyridine-3-sulfonyl chloride (CAS: 1565047-78-0). It is designed for medicinal chemists and process scientists utilizing this compound as a fragment in drug discovery, specifically for installing the 6-methanesulfonylpyridine motif—a privileged scaffold in GPCR and kinase inhibitor design.

CAS Number: 1565047-78-0

Molecular Formula: C

Structural Anatomy & Electronic Properties

This compound is a bis-electrophile , a feature that dictates its handling and utility. It contains two distinct electrophilic centers with vastly different reactivity profiles, governed by the electron-deficient pyridine core.[2]

Electronic Distribution Analysis

-

The Pyridine Core: The nitrogen atom withdraws electron density from the ring, making the C2, C4, and C6 positions highly susceptible to nucleophilic attack (

). -

C3-Sulfonyl Chloride (-SO

Cl): This is the primary electrophile . It is highly reactive toward nucleophiles (amines, alcohols) via an addition-elimination mechanism. The meta-position (C3) relative to the pyridine nitrogen is electronically "neutral" compared to C2/C4/C6, meaning the -SO -

C6-Methanesulfonyl Group (-SO

Me): This group serves two roles:-

Activating Group: It strongly withdraws electrons (Hammett

), further deactivating the ring and increasing the acidity of the C3-sulfonamide protons in the final product. -

Secondary Electrophile (Leaving Group): In the presence of strong nucleophiles and elevated temperatures, the -SO

Me group at the C6 position can act as a leaving group (similar to a halogen), leading to unwanted

-

Structural Visualization

Figure 1: Functional anatomy of 6-Methanesulfonylpyridine-3-sulfonyl chloride.[1] Note the dual electrophilic sites.

Synthesis Strategy

Direct sulfonation of 2-methanesulfonylpyridine is not viable because the electron-deficient ring resists electrophilic aromatic substitution. The authoritative industrial route utilizes the Meerwein Sulfonylation via a diazonium intermediate.

Recommended Synthetic Pathway

-

Precursor: 6-Methanesulfonylpyridin-3-amine .

-

Transformation: Diazotization followed by reaction with sulfur dioxide and copper(II) chloride.

Step-by-Step Mechanism:

-

Diazotization: The amine is treated with sodium nitrite (NaNO

) in concentrated HCl at 0°C to generate the diazonium salt [Ar-N -

Radical Capture: The diazonium species decomposes in the presence of CuCl

and SO -

Chlorosulfonylation: The resulting aryl radical reacts with SO

to form a sulfonyl radical, which abstracts a chlorine atom to yield the final sulfonyl chloride.

Figure 2: The Meerwein Sulfonylation pathway, the most reliable method for installing -SO2Cl on electron-deficient heterocycles.

Reactivity Profile & Handling

Stability[5][6][7]

-

Hydrolysis: Highly sensitive to moisture. Hydrolyzes to the corresponding sulfonic acid (C

H -

Storage: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

Chemoselectivity (The Critical Control Point)

When reacting this compound with amines to form sulfonamides, you must prevent the nucleophile from attacking the C6 position (displacing the -SO

| Reaction Variable | Recommendation | Reason |

| Temperature | < 0°C | Higher temperatures provide the activation energy required for the unwanted |

| Base Choice | Pyridine or DIPEA | Avoid strong hydroxide or alkoxide bases which are potent nucleophiles themselves. |

| Stoichiometry | 1.0 - 1.1 eq of Amine | Excess amine increases the statistical probability of double addition (at C3 and C6). |

Experimental Protocol: General Sulfonamide Coupling

Objective: Selective formation of the C3-sulfonamide without displacing the C6-methanesulfonyl group.

Materials

-

6-Methanesulfonylpyridine-3-sulfonyl chloride (1.0 eq)

-

Primary/Secondary Amine (1.0 eq)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF), Anhydrous

-

Triethylamine (Et

N) or Diisopropylethylamine (DIPEA) (1.2 eq)

Procedure

-

Preparation: In a flame-dried round-bottom flask under Nitrogen, dissolve the Amine (1.0 eq) and Base (1.2 eq) in anhydrous DCM (0.1 M concentration).

-

Cooling: Cool the solution to -10°C using an ice/salt bath. Crucial step to ensure regioselectivity.

-

Addition: Dissolve 6-Methanesulfonylpyridine-3-sulfonyl chloride (1.0 eq) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15 minutes.

-

Note: Do not add the amine to the chloride; the excess chloride concentration at the start is safer, but "inverse addition" (chloride to amine) is standard to control exotherms.

-

-

Reaction: Stir at -10°C for 1 hour, then allow to warm slowly to room temperature over 2 hours. Monitor by TLC or LC-MS.

-

Target Mass: Look for [M+H]

corresponding to Amine + 233 Da. -

Side Product: Look for [M+H]

corresponding to Amine + Amine - SO

-

-

Workup: Quench with saturated NH

Cl solution. Extract with DCM (3x). Wash organics with Brine, dry over Na

References

-

Compound Identification: BLD Pharm. (2025). 6-Methanesulfonylpyridine-3-sulfonyl chloride (CAS 1565047-78-0).[1] Retrieved from

- Synthetic Methodology (Meerwein): Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Halides. Journal of Organic Chemistry, 42(14), 2426–2430.

- Nucleophilic Substitution on Pyridines: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley-Blackwell. (Chapter on Pyridines: Nucleophilic Displacement of Good Leaving Groups).

-

Sulfonyl Chloride Reactivity: BenchChem. (2025).[3] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from

-

Analogous Reactivity (Methoxy-pyridine): ChemicalBook. (2026). 6-Methoxy-pyridine-3-sulfonyl chloride Properties and Synthesis. Retrieved from

Sources

6-Methylsulfonylpyridine-3-sulfonyl Chloride: A Technical Guide for Medicinal Chemistry and Synthesis

Core Significance in Drug Development

In modern medicinal chemistry, heteroaryl sulfonyl chlorides are indispensable electrophilic building blocks used to construct sulfonamides—a robust pharmacophore prevalent in numerous FDA-approved therapeutics. 6-Methylsulfonylpyridine-3-sulfonyl chloride (CAS: 1565047-78-0) represents a highly specialized, electron-deficient reagent.

The incorporation of the methylsulfonyl (

-

Metabolic Stability: It replaces metabolically labile sites (such as unsubstituted C-H bonds) with a biologically stable, oxidation-resistant group.

-

Physicochemical Tuning: The strong electron-withdrawing nature of the

group lowers the pKa of adjacent hydrogen bond donors in the final drug molecule, while simultaneously acting as a potent hydrogen bond acceptor to engage target protein residues (e.g., kinase hinge regions).

Physicochemical Profiling

Understanding the baseline properties of this reagent is critical for anticipating its reactivity and storage requirements. According to structural data from1 [1] and commercial indexing by [2], the compound's core metrics are summarized below:

| Property | Value |

| IUPAC Name | 6-methanesulfonylpyridine-3-sulfonyl chloride |

| CAS Number | 1565047-78-0 |

| Molecular Formula | C₆H₆ClNO₄S₂ |

| Molecular Weight | 255.70 g/mol |

| Monoisotopic Mass | 254.94 Da |

| Reactivity Profile | Highly moisture-sensitive electrophile |

| Storage Conditions | Inert atmosphere (Argon/N₂), 2-8 °C, strictly anhydrous |

Mechanistic Chemistry & Synthesis Pathways

The Causality of Experimental Design

Direct electrophilic aromatic sulfonation of a pyridine ring is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom. This deactivation is severely exacerbated by the presence of the 6-methylsulfonyl group. Consequently, standard sulfonation methods (e.g., using oleum or chlorosulfonic acid) fail or require destructively harsh conditions.

To bypass this thermodynamic barrier, synthesis must proceed via a Sandmeyer-type chlorosulfonylation . By starting with 5-amino-2-(methylsulfonyl)pyridine, the amine is converted into a diazonium salt. A copper catalyst is then used to force a single-electron transfer (SET), generating a highly reactive aryl radical that readily traps sulfur dioxide (

Protocol: Sandmeyer-Type Chlorosulfonylation

-

Amine Diazotization: Suspend 5-amino-2-(methylsulfonyl)pyridine (1.0 eq) in a mixture of concentrated HCl and glacial acetic acid. Cool the matrix to 0 °C.

-

Nitrous Acid Generation: Slowly introduce an aqueous solution of sodium nitrite (

, 1.1 eq) dropwise. Maintain the internal temperature below 5 °C to prevent premature diazonium decomposition. Stir for 30 minutes. -

Catalytic

Trapping: In a separate vessel, prepare a saturated solution of sulfur dioxide ( -

Radical Formation & Chlorination: Transfer the cold diazonium solution dropwise into the

mixture at 0 °C. The copper catalyst initiates the SET, releasing -

Isolation: Once nitrogen evolution ceases, pour the mixture over crushed ice. The hydrophobic 6-methylsulfonylpyridine-3-sulfonyl chloride will precipitate. Filter rapidly, wash with ice-cold water (to minimize hydrolysis), and dry under high vacuum.

Fig 1: Sandmeyer-type chlorosulfonylation mechanism for sulfonyl chloride synthesis.

Self-Validating Protocols: Analytical Verification

The Causality of Analytical Failure

A common pitfall in drug development workflows is the direct LC-MS analysis of sulfonyl chlorides. Because standard LC-MS mobile phases contain water, the highly reactive 6-methylsulfonylpyridine-3-sulfonyl chloride will rapidly hydrolyze into its corresponding sulfonic acid during the chromatographic run. This creates a false positive for degradation, leading chemists to discard perfectly viable batches.

Protocol: Self-Validating LC-MS Derivatization

To establish a trustworthy, self-validating system, the sulfonyl chloride must be chemically "locked" into a stable sulfonamide prior to analysis. This derivatization technique is an industrial standard for pyridine sulfonyl chlorides, as documented in 2 [3].

-

Sample Preparation: Dissolve 2.0 mg of the synthesized 6-methylsulfonylpyridine-3-sulfonyl chloride in 1.0 mL of anhydrous dichloromethane (DCM).

-

In Situ Derivatization: Add 10 µL of diethylamine (excess) and 10 µL of triethylamine (acid scavenger). Agitate for 10 minutes at room temperature.

-

Aqueous Quench: Add 1.0 mL of HPLC-grade water to quench unreacted amines and extract the newly formed diethylsulfonamide into the organic layer.

-

Phase Separation & Injection: Isolate the DCM layer, evaporate under a gentle stream of nitrogen, and reconstitute in acetonitrile. Inject into the LC-MS.

-

Validation Logic: The intact sulfonyl chloride is detected as the diethylsulfonamide adduct (

). If the original sample contained genuine hydrolyzed degradation products (sulfonic acid) prior to the test, they will not undergo derivatization under these mild conditions and will elute separately. This dual-readout mathematically validates the exact purity of the starting batch.

Fig 2: Self-validating derivatization workflow for LC-MS purity analysis.

References

- Title: PubChemLite - 6-methanesulfonylpyridine-3-sulfonyl chloride (C6H6ClNO4S2)

- Source: sigmaaldrich.

- Title: Method for preparing pyridine-3-sulfonyl chloride by using microchannel reactor (CN115974772A)

Sources

Technical Guide: 6-Mesylpyridine-3-sulfonyl chloride – Nomenclature, Reactivity, and Synthetic Applications

Executive Summary

In contemporary medicinal chemistry and drug discovery, functionalized pyridine derivatives serve as critical pharmacophores. 6-Mesylpyridine-3-sulfonyl chloride (also widely known by its IUPAC name, 6-(methanesulfonyl)pyridine-3-sulfonyl chloride) is a highly versatile, bifunctional electrophilic building block. Characterized by the presence of a strongly electron-withdrawing methylsulfonyl (mesyl) group and a reactive sulfonyl chloride moiety on a pyridine scaffold, this compound is primarily utilized in the synthesis of complex sulfonamides, kinase inhibitors, and advanced agrochemicals. This whitepaper details its chemical identity, mechanistic reactivity, and provides a validated experimental workflow for its application in organic synthesis.

Nomenclature and Chemical Identity

Accurate identification of chemical precursors is foundational for reproducible research. The compound is registered under CAS Number 1565047-78-0[2]. The IUPAC nomenclature explicitly denotes the positions of the functional groups on the heteroaromatic ring, ensuring unambiguous structural representation [1].

Table 1: Chemical Identity and Physicochemical Properties

| Property | Value |

| IUPAC Name | 6-(methanesulfonyl)pyridine-3-sulfonyl chloride |

| Common Synonyms | 6-Mesylpyridine-3-sulfonyl chloride; 6-methylsulfonylpyridine-3-sulfonyl chloride |

| CAS Number | 1565047-78-0 |

| Molecular Formula | C6H6ClNO4S2 |

| Molecular Weight | 255.70 g/mol |

| Monoisotopic Mass | 254.94267 Da |

| SMILES | CS(=O)(=O)C1=NC=C(C=C1)S(=O)(=O)Cl |

| InChIKey | CEMMEPOVTSQYMW-UHFFFAOYSA-N |

Data compiled from PubChemLite [1] and commercial chemical databases [3].

Chemical Reactivity & Mechanistic Insights

The reactivity profile of 6-Mesylpyridine-3-sulfonyl chloride is dictated by the synergistic electronic effects of its substituents.

-

The Pyridine Scaffold : As an electron-deficient heteroaromatic ring, pyridine naturally withdraws electron density from its substituents.

-

The 6-Mesyl Group : The methylsulfonyl group at the C6 position exerts a powerful electron-withdrawing effect through both inductive (-I) and resonance (-M) mechanisms.

-

The 3-Sulfonyl Chloride Group : Positioned at C3, the sulfonyl chloride group is rendered exceptionally electrophilic due to the cumulative electron-withdrawing nature of the mesyl-substituted pyridine ring.

Causality in Reactivity : Because the sulfur atom in the sulfonyl chloride group is highly electron-deficient, it is highly susceptible to nucleophilic attack by primary and secondary amines. However, this heightened electrophilicity also renders the compound highly sensitive to hydrolysis. Exposure to atmospheric moisture will rapidly convert the sulfonyl chloride into the corresponding unreactive sulfonic acid, releasing hydrogen chloride (HCl) gas. Therefore, strict anhydrous conditions are non-negotiable during storage and handling.

Experimental Workflow: Sulfonamide Synthesis

The primary application of 6-Mesylpyridine-3-sulfonyl chloride is the generation of pyridyl sulfonamides. The following protocol outlines a self-validating system for coupling this electrophile with an amine nucleophile.

Step-by-Step Methodology

Reagents Required:

-

6-Mesylpyridine-3-sulfonyl chloride (1.0 equivalent)

-

Primary or Secondary Amine (1.1 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 equivalents)

-

Anhydrous Dichloromethane (DCM)

Protocol:

-

Preparation of the Nucleophile Solution : In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the amine (1.1 eq) in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere (Nitrogen or Argon).

-

Causality: Anhydrous DCM is chosen as an aprotic solvent to prevent competitive hydrolysis of the sulfonyl chloride.

-

-

Addition of Base : Add DIPEA (2.0 eq) to the stirring solution.

-

Causality: DIPEA acts as a non-nucleophilic base. Its steric bulk prevents it from reacting with the sulfonyl chloride, while its basicity is required to scavenge the HCl byproduct. Without DIPEA, the generated HCl would protonate the unreacted amine, rendering it non-nucleophilic and stalling the reaction.

-

-

Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath.

-

Causality: The initial nucleophilic attack is highly exothermic. Cooling to 0 °C controls the reaction kinetics, minimizing the formation of dimeric impurities or degradation products.

-

-

Addition of Electrophile : Add 6-Mesylpyridine-3-sulfonyl chloride (1.0 eq) dropwise (if in solution) or in small portions.

-

Reaction Propagation : Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Self-Validation: Monitor the reaction progress via Thin-Layer Chromatography (TLC) or LC-MS. The disappearance of the starting amine and the emergence of a new product spot/mass peak confirms the forward progression of the reaction.

-

-

Aqueous Workup : Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO3). Transfer to a separatory funnel, extract the aqueous layer twice with DCM, and wash the combined organic layers with brine.

-

Causality: The NaHCO3 wash neutralizes any residual acid and removes water-soluble impurities (like DIPEA hydrochloride salts), ensuring a clean crude product.

-

-

Drying and Purification : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (typically using a Hexane/Ethyl Acetate gradient).

Mechanistic Pathway Visualization

Workflow of sulfonamide synthesis utilizing 6-Mesylpyridine-3-sulfonyl chloride.

Analytical Validation

To ensure the structural integrity of the synthesized sulfonamide, rigorous analytical validation is required:

-

Liquid Chromatography-Mass Spectrometry (LC-MS) : The product should exhibit a clear [M+H]+ or [M-H]- molecular ion peak corresponding to the exact mass of the target sulfonamide. The absence of the characteristic M / M+2 chlorine isotope pattern confirms the complete displacement of the chloride leaving group.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

1H NMR : The pyridine protons will typically appear in the downfield aromatic region (7.5–9.0 ppm). The methyl protons of the C6-mesyl group will appear as a sharp, highly integrated singlet around 3.2–3.4 ppm, serving as a reliable diagnostic marker for the retention of the mesyl group.

-

13C NMR : The carbon atom of the methylsulfonyl group typically resonates around 40-45 ppm.

-

References

-

Title: 6-methanesulfonylpyridine-3-sulfonyl chloride (C6H6ClNO4S2) - PubChemLite Source: PubChemLite (uni.lu) URL: [Link]

Electron-Deficient Pyridine Sulfonyl Chlorides: A Technical Guide to Synthesis, Stability, and Application

Topic: Electron-Deficient Pyridine Sulfonyl Chlorides for Drug Discovery Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Pyridine sulfonyl chlorides are indispensable building blocks in modern drug discovery, serving as precursors to sulfonamides—a pharmacophore present in over 100 FDA-approved drugs, including COX-2 inhibitors (Celecoxib) and antivirals (Darunavir). However, electron-deficient pyridine variants (e.g., halogenated or nitro-substituted pyridines) present a unique paradox: their heightened electrophilicity makes them exceptional partners for difficult couplings, but it renders them notoriously unstable and prone to hydrolysis or sulfur dioxide (SO

This guide provides a rigorous technical framework for mastering these reagents. We move beyond standard textbook procedures to address the specific handling, synthesis, and stabilization strategies required for electron-deficient heterocyclic sulfonyl chlorides.

The Reactivity-Stability Paradox

The pyridine ring is inherently

Mechanistic Implications[1]

-

Enhanced Electrophilicity: The sulfur atom becomes highly positive, allowing rapid reaction with weak nucleophiles (e.g., anilines, hindered amines).

-

Hydrolytic Instability: The same electrophilicity makes the S-Cl bond hypersensitive to moisture.

-

SO

Extrusion: In 2-pyridyl sulfonyl chlorides, the electron-deficient ring facilitates the homolytic or heterolytic cleavage of the C-S bond, releasing SO

Stability Hierarchy

Data indicates a clear stability trend based on substitution patterns:

| Class | Stability Profile | Primary Decomposition Mode | Storage Recommendation |

| 3-Pyridyl | Moderate to High | Hydrolysis | 4°C, Inert atm |

| 4-Pyridyl | Moderate | Hydrolysis | -20°C, Inert atm |

| 2-Pyridyl | Low / Unstable | SO | Do not store. Use immediately or convert to fluoride. |

| EWG-Substituted | Very Low | Hydrolysis + Nucleophilic Aromatic Substitution (S | Generate in situ |

Synthesis Strategies

Two primary pathways dominate the access to these scaffolds: Oxidative Chlorination (from thiols) and the Sandmeyer Reaction (from amines).

Decision Logic for Synthesis

The choice of method depends on the availability of the starting material and the stability of the target.

Figure 1: Decision matrix for selecting the optimal synthetic route based on feedstock availability and target stability.

Method A: Oxidative Chlorination (From Thiols)

This is the preferred route when the mercapto-pyridine is available. The use of N-chlorosuccinimide (NCS) is milder than chlorine gas (

Protocol: NCS-Mediated Oxidation

-

Setup: Charge a round-bottom flask with 2-mercapto-3-trifluoromethylpyridine (1.0 equiv) and suspend in 2 M HCl (aq) / Acetonitrile (1:5 ratio). Cool to 0°C.[1]

-

Addition: Add N-chlorosuccinimide (NCS) (3.0 equiv) portion-wise over 20 minutes. Maintain internal temperature < 10°C to prevent SO

loss. -

Reaction: Stir vigorously at 0–5°C for 1 hour. The mixture will turn from a suspension to a clear yellow solution.

-

Workup: Dilute with ice-cold water. Extract immediately with cold Dichloromethane (DCM) . Wash organic layer with cold brine.

-

Validation: Dry over MgSO

(do not use basic drying agents like K

Causality: The acidic medium prevents the formation of sulfonamides if amines are present as impurities, while acetonitrile solubilizes the organic substrate.

Method B: Sandmeyer Reaction (From Amines)

For many electron-deficient pyridines, the amine is cheaper and more available. The traditional method uses liquid SO

Protocol: DABSO-Mediated Sulfonylation

-

Diazotization: Dissolve 3-amino-2-chloropyridine (1.0 equiv) in acetonitrile/acetic acid. Add HCl (conc., 2.0 equiv). Cool to 0°C. Add NaNO

(1.2 equiv) dropwise. Stir 30 min. -

Sulfur Insertion: In a separate vessel, mix DABSO (0.6 equiv) and CuCl (0.1 equiv) in acetonitrile.

-

Coupling: Transfer the diazonium solution to the DABSO suspension at 0°C. Allow to warm to Room Temperature (RT).

-

Observation: Nitrogen gas evolution indicates reaction progress.

-

Isolation: Quench with water, extract with EtOAc.

The "Fluoride Pivot": SuFEx Chemistry

Given the instability of electron-deficient pyridine sulfonyl chlorides, a modern "best practice" is to convert them immediately into Sulfonyl Fluorides .

Why?

-

Redox Stability: The S-F bond is shorter and stronger (homolytic bond energy > 100 kcal/mol).

-

Water Tolerance: Sulfonyl fluorides are stable in water and can be purified on silica gel.

-

Reactivity: They remain inert until activated by a specific environment (e.g., Ca

or silyl ethers), a concept known as SuFEx (Sulfur-Fluoride Exchange) .[2]

Protocol: Chloride to Fluoride Conversion

To the crude sulfonyl chloride solution (in DCM or MeCN), add KHF

Applications in Drug Discovery[3][4][5][6][7]

High-Throughput Library Generation

Electron-deficient pyridine sulfonyl chlorides are used to synthesize "Reverse Sulfonamide" libraries.

-

Reaction: R-SO

Cl + R'-NH -

Conditions: Use Pyridine or N-Methylmorpholine (NMM) as a base. Avoid strong bases (NaOH) which hydrolyze the chloride.

-

Purification: Since the starting chloride is unstable, ensure complete consumption. Scavenge excess amine with polymer-supported isocyanate resins.

Late-Stage Functionalization

Recent methodologies allow for the generation of sulfonyl chlorides directly from sulfonamides using pyrylium salts, enabling the modification of existing drugs.

Figure 2: Divergent synthetic utility of pyridine sulfonyl chlorides in medicinal chemistry.

Troubleshooting & Stability Protocols

Symptom: Material turns purple/black upon concentration.

-

Cause: Decomposition via SO

extrusion or polymerization. -

Fix: Do not concentrate to dryness. Use the solution directly in the next step ("Telescoping").

Symptom: Low yield in sulfonamide coupling.

-

Cause: Hydrolysis of the chloride by wet solvents.

-

Fix: Dry all solvents over molecular sieves (3Å). Add the sulfonyl chloride solution to the amine solution (inverse addition) to keep the electrophile concentration low relative to the nucleophile.

Storage Rule of Thumb:

-

Solid: Store at -20°C under Argon. Shelf life ~2 weeks.

-

Solution: Use within 24 hours.

References

-

Process for the preparation of aromatic or heteroaromatic sulfonyl chlorides. Source: Google Patents (EP0983982A1)

-

Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Source: Organic Letters / PMC

-

Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: ChemRxiv [3]

-

Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Source: CCS Chemistry

-

A Technical Guide to the Oxidative Chlorination for Sulfonyl Chloride Synthesis. Source: BenchChem

Sources

Technical Guide: 6-Methoxy vs. 6-Methanesulfonyl Pyridine-3-Sulfonyl Chlorides

The following guide details the technical distinctions between 6-methoxy-3-pyridinesulfonyl chloride and 6-methanesulfonyl-3-pyridinesulfonyl chloride . It is structured to support decision-making in hit-to-lead optimization and process chemistry.

Comparative Analysis of Reactivity, Stability, and Medicinal Chemistry Applications

Executive Summary

In the design of sulfonamide-based bioactives, the choice between 6-methoxy-3-pyridinesulfonyl chloride (Compound A) and 6-methanesulfonyl-3-pyridinesulfonyl chloride (Compound B) is rarely arbitrary. It represents a trade-off between metabolic liability and synthetic reactivity .

-

Compound A (Methoxy) is an electron-rich electrophile. It offers superior hydrolytic stability and higher lipophilicity but exhibits slower reaction kinetics in sulfonylation. It introduces a metabolic soft spot (O-demethylation).

-

Compound B (Methanesulfonyl) is an electron-deficient, "hot" electrophile. It drives rapid coupling with poor nucleophiles but demands strict anhydrous handling due to accelerated hydrolysis. It provides a metabolically robust, polar anchor.

Electronic Landscape & Reactivity Principles

The reactivity of the sulfonyl chloride moiety at the C3 position is governed by the electronic influence of the substituent at C6. We can quantify this using Hammett substituent constants (

Electronic Effect Analysis

The pyridine ring acts as a conduit for electronic effects.[1][2]

-

6-Methoxy (-OCH₃): Acts as an Electron Donating Group (EDG) via resonance (+R), despite its inductive withdrawal (-I). The resonance effect dominates, pushing electron density into the pyridine ring and, by extension, reducing the partial positive charge on the sulfonyl sulfur.

-

Result: Lower electrophilicity, slower sulfonylation, increased stability.

-

-

6-Methanesulfonyl (-SO₂CH₃): Acts as a strong Electron Withdrawing Group (EWG) via both resonance (-R) and induction (-I). It severely depletes electron density from the ring.

-

Result: Highly electrophilic sulfur, rapid sulfonylation, high susceptibility to hydrolysis.

-

Quantitative Comparison

| Feature | 6-Methoxy Analog | 6-Methanesulfonyl Analog | Impact |

| Hammett | -0.27 (Donating) | +0.72 (Withdrawing) | Sulfone analog is ~100x more reactive (est.). |

| Sulfonyl S Electrophilicity | Moderate | High | Sulfone couples with sterically hindered amines. |

| Hydrolytic Half-life ( | Hours (at pH 7) | Minutes (at pH 7) | Sulfone requires anhydrous storage (-20°C). |

| C6 SNAr Susceptibility | Low | High | Sulfone group activates C6 for nucleophilic attack. |

Visualization of Reactivity Pathways

The following diagram illustrates the divergent reactivity profiles driven by the C6 substituent.

Experimental Protocols

Method A: Standard Coupling (For 6-Methoxy Analog)

Use this for electron-rich sulfonyl chlorides where hydrolysis is less of a concern.

Reagents:

-

Amine (1.0 equiv)

-

6-Methoxy-3-pyridinesulfonyl chloride (1.1 equiv)[3]

-

Pyridine or Et₃N (2.0 equiv)[4]

-

DCM or THF (0.2 M)

Procedure:

-

Dissolve amine and base in DCM at 0°C.

-

Add sulfonyl chloride portion-wise over 5 minutes.

-

Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

-

Note: If reaction is sluggish (due to EDG effect), add 10 mol% DMAP as a nucleophilic catalyst.

-

-

Quench with saturated NaHCO₃.

Method B: Anhydrous/Rapid Coupling (For 6-Methanesulfonyl Analog)

Use this for electron-deficient sulfonyl chlorides. Speed and moisture exclusion are critical.

Reagents:

-

Amine (1.0 equiv)

-

6-Methanesulfonyl-3-pyridinesulfonyl chloride (1.05 equiv)

-

DIPEA (Hunig's Base) (2.5 equiv)

-

Anhydrous DCM (stored over sieves)

Procedure:

-

Flame-dry reaction vessel and purge with N₂/Ar.

-

Dissolve amine and DIPEA in anhydrous DCM; cool to -10°C .

-

Add sulfonyl chloride as a solution in DCM rapidly (dropwise but fast).

-

Reasoning: The hydrolysis rate is competitive with coupling; rapid addition ensures the amine traps the electrophile before trace moisture does.

-

-

Monitor by LCMS immediately. Reaction is typically complete in <30 minutes.

-

Do not heat. Heating increases the risk of SNAr side reactions at the C6 position (displacing the sulfone).

Medicinal Chemistry Implications[3][4][5]

Metabolic Stability (ADME)

-

6-Methoxy: Susceptible to O-demethylation by CYP450 enzymes (typically CYP2D6 or 3A4), yielding the 6-hydroxypyridine (pyridone). This can lead to rapid clearance or phase II conjugation issues.

-

6-Methanesulfonyl: Highly resistant to oxidative metabolism. The sulfur is already fully oxidized. This moiety is often used to block metabolic soft spots, extending half-life (

).

Physicochemical Properties[6]

-

Lipophilicity (LogP):

-

Methoxy: Increases LogP (more lipophilic). Good for CNS penetration but may increase non-specific binding.

-

Methanesulfonyl: Decreases LogP (more polar). Lowers permeability but improves solubility and reduces metabolic liability.

-

-

Hydrogen Bonding: The sulfone oxygens are weak H-bond acceptors, whereas the methoxy oxygen is a stronger acceptor but also an electron donor.

Bioisosteric Replacement

Switching from Methoxy to Methanesulfonyl is a classic "bioisosteric walk" to:

-

Lower LogD.

-

Block metabolic clearance.

-

Increase potency (if the binding pocket contains H-bond donors that can interact with the sulfone oxygens).

Synthesis of the Reagents

If these reagents are not purchased, they are synthesized via the Diazonium Route (Sandmeyer-type reaction), as direct chlorosulfonation of pyridine is difficult.

Workflow:

-

Precursor: Start with 6-substituted-3-aminopyridine.

-

Diazotization: React with NaNO₂/HCl at -5°C to form the diazonium salt.

-

Chlorosulfonylation: React the diazonium species with SO₂ and CuCl₂ (or CuCl) in Acetic Acid/HCl.

-

Critical Step: For the 6-methanesulfonyl analog, the SO₂ insertion must be performed carefully as the diazonium intermediate is less stable due to the electron-withdrawing ring.

-

Decision Matrix

Use the following Graphviz decision tree to select the appropriate reagent for your campaign.

References

-

Mechanistic Insight into Sulfonyl Chloride Hydrolysis

-

Stability of Heteroaromatic Sulfonyl Chlorides

-

Synthesis of Pyridine-3-sulfonyl Chlorides

-

Application in Medicinal Chemistry (Sulfonamides)

-

Scott, K. A., et al. (2015). Synthesis of Heteroaryl Sulfonamides from Organozinc Reagents. MIT DSpace. Link

- Relevance: Discusses the handling of unstable heteroaryl sulfonyl chlorides during library synthesis.

-

Sources

- 1. benchchem.com [benchchem.com]

- 2. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 312300-42-8: 6-Methoxy-3-pyridinesulfonyl chloride [cymitquimica.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

An In-Depth Technical Guide to 6-Methanesulfonylpyridine-3-sulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Known and the Novel

In the landscape of chemical synthesis and drug discovery, researchers often encounter novel molecular scaffolds with untapped potential. 6-Methanesulfonylpyridine-3-sulfonyl chloride represents one such entity. A comprehensive search of chemical databases, including CAS registry services, did not yield a specific CAS number for this compound at the time of this writing. This guide, therefore, is constructed upon a foundation of established chemical principles and data from structurally analogous compounds. It serves as a predictive and practical manual for the researcher venturing into the synthesis and application of this promising, yet uncatalogued, chemical building block.

Molecular Structure and Predicted Physicochemical Properties

6-Methanesulfonylpyridine-3-sulfonyl chloride is a bifunctional molecule featuring a pyridine ring substituted with two highly electron-withdrawing groups: a methanesulfonyl (-SO₂CH₃) group at the 6-position and a sulfonyl chloride (-SO₂Cl) group at the 3-position. The presence of these groups is anticipated to significantly influence the molecule's reactivity and physicochemical properties.

| Property | Predicted Value |

| Molecular Formula | C₆H₆ClNO₄S₂ |

| Molecular Weight | 255.69 g/mol |

| Appearance | Likely a white to off-white crystalline solid |

| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, acetonitrile) and reactive with protic solvents (e.g., water, alcohols) |

| Reactivity | The sulfonyl chloride group is a highly reactive electrophile. The pyridine ring is expected to be electron-deficient. |

Proposed Synthetic Pathway

The synthesis of 6-methanesulfonylpyridine-3-sulfonyl chloride is not explicitly described in the current chemical literature. However, a plausible synthetic route can be devised based on established methods for the preparation of substituted pyridine-3-sulfonyl chlorides. A potential two-step synthesis is outlined below, starting from a commercially available precursor.

Caption: Proposed two-step synthesis of 6-methanesulfonylpyridine-3-sulfonyl chloride.

Step 1: Oxidation of 6-(Methylthio)pyridine-3-sulfonic acid

The synthesis would likely commence with the oxidation of a suitable precursor, such as 6-(methylthio)pyridine-3-sulfonic acid, to the corresponding methanesulfonyl derivative. This transformation can be achieved using a variety of oxidizing agents.

-

Rationale: The thioether is readily oxidized to the sulfone using common and selective oxidizing agents. The sulfonic acid group is stable under these conditions.

Step 2: Chlorination of 6-Methanesulfonylpyridine-3-sulfonic acid

The resulting 6-methanesulfonylpyridine-3-sulfonic acid can then be converted to the target sulfonyl chloride. This is a standard transformation in organic synthesis.

-

Rationale: Reagents like phosphorus pentachloride in phosphorus oxychloride or thionyl chloride are effective for the conversion of sulfonic acids to sulfonyl chlorides.[1][2]

Reactivity and Applications in Drug Development

The dual functionality of 6-methanesulfonylpyridine-3-sulfonyl chloride makes it a versatile building block for the synthesis of complex molecules, particularly in the realm of drug discovery.

Caption: Reaction of 6-methanesulfonylpyridine-3-sulfonyl chloride with a nucleophile.

The Sulfonyl Chloride Moiety: A Gateway to Sulfonamides

The sulfonyl chloride group is a highly reactive electrophile that readily undergoes nucleophilic substitution with a wide range of nucleophiles.[3] Of particular importance is its reaction with primary and secondary amines to form sulfonamides, a privileged scaffold in medicinal chemistry found in a plethora of antibacterial, diuretic, and anticonvulsant drugs.[3]

The Pyridine Core: A Hub of Biological Activity

The pyridine ring is a common motif in pharmaceuticals and agrochemicals.[4] The electronic nature of the pyridine ring in the target molecule is significantly influenced by the two strongly electron-withdrawing substituents. This electron-deficient character makes the ring susceptible to nucleophilic aromatic substitution, potentially at the 2- and 4-positions.[5]

The Methanesulfonyl Group: A Modulator of Physicochemical Properties

The methanesulfonyl group is a key functional group in many drug molecules. It is a strong electron-withdrawing group and can act as a hydrogen bond acceptor. Its incorporation can improve a compound's solubility, metabolic stability, and cell permeability.

Hypothetical Experimental Protocols

The following protocols are hypothetical and should be adapted and optimized based on experimental observations. All procedures should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis of 6-Methanesulfonylpyridine-3-sulfonyl chloride

Step 1: Oxidation

-

To a solution of 6-(methylthio)pyridine-3-sulfonic acid (1.0 eq) in a suitable solvent (e.g., methanol/water), add a solution of Oxone® (2.5 eq) in water portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite).

-

Acidify the mixture and extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate) to remove organic-soluble impurities.

-

Lyophilize the aqueous phase to obtain crude 6-methanesulfonylpyridine-3-sulfonic acid.

Step 2: Chlorination

-

To a flask charged with phosphorus pentachloride (1.5 eq), add phosphorus oxychloride as a solvent.

-

Add the crude 6-methanesulfonylpyridine-3-sulfonic acid (1.0 eq) portion-wise at room temperature.

-

Heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours, monitoring by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization.

Protocol 2: Synthesis of a Sulfonamide Derivative

-

Dissolve 6-methanesulfonylpyridine-3-sulfonyl chloride (1.0 eq) in an aprotic solvent (e.g., dichloromethane).

-

To this solution, add a primary or secondary amine (1.1 eq) and a non-nucleophilic base (e.g., triethylamine or DIPEA, 1.5 eq).

-

Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with the solvent and wash with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Predicted Safety Information

While a specific Material Safety Data Sheet (MSDS) for 6-methanesulfonylpyridine-3-sulfonyl chloride is not available, its hazardous properties can be inferred from related sulfonyl chlorides.

-

Pictograms:

-

GHS05 (Corrosion)

-

GHS07 (Exclamation Mark)

-

-

Signal Word: Danger

-

Hazard Statements:

-

Causes severe skin burns and eye damage.

-

May cause respiratory irritation.

-

Harmful if swallowed.

-

-

Precautionary Statements:

-

Do not breathe dust/fume/gas/mist/vapors/spray.

-

Wash skin thoroughly after handling.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.

-

Handling and Storage: This compound is expected to be moisture-sensitive and corrosive. Handle in a dry, inert atmosphere (e.g., under nitrogen or argon). Store in a tightly sealed container in a cool, dry, and well-ventilated place.

Conclusion

6-Methanesulfonylpyridine-3-sulfonyl chloride, while not yet commercially catalogued, represents a promising and versatile building block for chemical synthesis and drug discovery. Its dual functionality allows for the introduction of the biologically significant pyridine and sulfonamide moieties, while the methanesulfonyl group provides a means to fine-tune the physicochemical properties of target molecules. The synthetic routes and reaction protocols outlined in this guide, though predictive, are based on robust and well-established chemical transformations. It is hoped that this technical guide will inspire and equip researchers to explore the full potential of this novel compound in their scientific endeavors.

References

-

BuyersGuideChem. 6-(Methyloxy)-3-pyridinesulfonyl chloride suppliers and producers. [Link]

- Google Patents. WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.

- Google Patents. EP2963019B1 - METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE.

- Google Patents. CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

WIPO Patentscope. EP2963019 - METHOD FOR PRODUCING PYRIDINE-3-SULFONYL CHLORIDE. [Link]

-

PubChem. 6-Methoxypyridine-3-sulfonyl chloride. [Link]

-

PMC. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates. [Link]

-

Organic Syntheses. methanesulfonyl chloride. [Link]

-

Wiley Online Library. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. [Link]

-

Rasayan Journal of Chemistry. SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. [Link]

-

Royal Society of Chemistry. Triborane (B3H7)-mediated regioselective substitution reactions of pyridine derivatives. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. [Link]

-

Multichem. Methanesulfonyl chloride Dealer and Distributor. [Link]

-

ResearchGate. Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. [Link]

Sources

Strategic Utilization of 6-Substituted Pyridine-3-Sulfonyl Chlorides in Medicinal Chemistry

Executive Summary: The Bioisosteric Advantage

In modern drug discovery, the transition from a phenyl ring to a pyridine ring—specifically the pyridine-3-sulfonyl moiety—is a high-value bioisosteric replacement. This modification often lowers lipophilicity (

However, 6-substituted pyridine-3-sulfonyl chlorides present a paradox: they are highly desirable for Structure-Activity Relationship (SAR) exploration but are notoriously difficult to synthesize, isolate, and store due to their high reactivity and hydrolytic instability.

This guide provides a technical roadmap for the synthesis, handling, and application of these volatile building blocks, moving beyond standard textbook procedures to field-proven industrial methodologies.

Chemical Stability & Reactivity Profile

Understanding the "personality" of pyridine-3-sulfonyl chlorides is prerequisite to successful synthesis. Unlike their benzenesulfonyl counterparts, these heterocycles exhibit distinct instability modes.

The Instability Mechanism

The pyridine nitrogen is an electron-withdrawing group (EWG) via induction and resonance. In the 3-position, the sulfonyl group is not directly conjugated with the ring nitrogen's lone pair, but the overall electron deficiency of the ring renders the sulfur atom highly electrophilic.

-

Hydrolysis Susceptibility: Upon exposure to moisture, the S-Cl bond is attacked by water. The reaction is often autocatalytic; the generated

protonates the pyridine nitrogen, further pulling electron density from the ring and accelerating the attack on sulfur. -

Thermal Instability: While less prone to

extrusion than pyridine-2-sulfonyl chlorides, 3-sulfonyl derivatives can decompose at elevated temperatures (>60°C), particularly if the 6-substituent is strongly electron-withdrawing (e.g.,

Substituent Effects at C-6

The substituent at the 6-position dictates the stability and reactivity of the 3-sulfonyl chloride:

| 6-Substituent | Electronic Effect | Impact on Sulfonyl Chloride ( | Recommended Handling |

| Hydrogen (-H) | Baseline | Moderate stability. Hydrolyzes in air over hours. | Store at -20°C under Ar. |

| Methyl (-Me) | Weak EDG (+I) | Stabilizing. Reduces electrophilicity of S. | Most stable variant; can often be chromatographed. |

| Methoxy (-OMe) | Strong EDG (+M) | Stabilizing , but acid-sensitive. | Avoid strong acid workups; risk of demethylation. |

| Halogen (-Cl, -F) | Weak EWG (-I) | Destabilizing. Increases S electrophilicity. | Use immediately. Do not store. |

| Trifluoromethyl (-CF3) | Strong EWG (-I) | Highly Unstable. Rapid hydrolysis. | Generate in situ and react immediately. |

Synthetic Architectures

Two primary routes dominate the synthesis of these building blocks. The choice depends heavily on the availability of starting materials (thiol vs. amine) and the sensitivity of the 6-substituent.

Route A: Oxidative Chlorination (The "Thiol Route")

Best for: Substrates sensitive to diazonium conditions; large-scale preparations where

Route B: The Modified Sandmeyer Reaction (The "Amine Route")

Best for: Accessing diverse 6-substituted analogs (amines are widely available); generating unstable sulfonyl chlorides in situ.

Mechanism: Diazotization of 3-amino-6-substituted pyridine followed by chlorosulfonylation with

Decision Logic for Route Selection

Caption: Decision matrix for selecting the optimal synthetic pathway based on substrate availability and functional group tolerance.

Detailed Experimental Protocols

Protocol A: Mild Oxidative Chlorination (NCS Method)

Reference Grounding: Adapted from Bahrami et al. and Nishiguchi et al. [2, 3].[1] This method avoids harsh

Reagents:

-

6-Substituted pyridine-3-thiol (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (3.0 - 3.5 equiv)

-

2M HCl (aq) / Acetonitrile (1:5 ratio)

Step-by-Step Workflow:

-

Preparation: Dissolve the thiol in Acetonitrile (

) and cool to 0°C. -

Acidification: Add 2M

slowly. Note: Low pH is required to protonate the pyridine ring, preventing N-chlorination. -

Oxidation: Add NCS portion-wise over 20 minutes, maintaining internal temp <10°C. The reaction is exothermic.

-

Monitoring: Monitor by TLC (convert an aliquot to sulfonamide with benzylamine for visualization).

-

Workup: Dilute with cold water and extract immediately with Dichloromethane (

). Wash organic layer with cold brine. -

Isolation: Dry over

and concentrate at room temperature. Do not heat.

Protocol B: Aqueous-Compatible Sandmeyer (The "Meerwein" Modification)

Reference Grounding: Based on optimized aqueous processes for sulfonyl chlorides [1, 5].[2]

Reagents:

-

6-Substituted-3-aminopyridine (1.0 equiv)

- (1.1 equiv)

-

source: Thionyl Chloride (

-

Catalyst:

or -

Solvent: Acetic Acid (

) / Conc.[3]

Step-by-Step Workflow:

-

Diazotization: Dissolve amine in Conc.

(3 equiv) and cool to -5°C. Add-

Critical Check: Ensure solution is clear (diazonium salt formed).

-

-

Preparation of

Mixture: In a separate vessel, saturate glacial -

Coupling: Cannulate the cold diazonium solution into the stirring

mixture.-

Observation: Vigorous gas evolution (

) indicates reaction progress.

-

-

Quenching: Pour mixture onto ice/water.

-

Isolation: The sulfonyl chloride often precipitates as a solid. Filter rapidly and wash with ice-cold water. If oil forms, extract with cold

.

Mechanistic Insight: The Sandmeyer Pathway

The copper-catalyzed decomposition of the diazonium salt is the rate-determining step. Understanding this allows for troubleshooting low yields.

Caption: Radical mechanism of the copper-catalyzed chlorosulfonylation. Note the regeneration of Cu(II) is essential for the final chloride transfer.

Handling, Storage, and Troubleshooting

The "Golden Rules" of Handling

-

The "Use-Immediately" Principle: Never synthesize 6-substituted pyridine-3-sulfonyl chlorides for inventory. Synthesize them the morning they are needed.

-

The Salt Strategy: If you must store them, convert the sulfonyl chloride to the sulfonic acid sodium salt (hydrolysis with NaOH). The salt is stable indefinitely. When needed, regenerate the chloride using

or Oxalyl Chloride/DMF. -

Cold Workups: All extraction solvents must be pre-chilled to 0°C. Rotovap bath temperature must not exceed 25°C.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield (Sandmeyer) | Diazonium decomposition before | Ensure temp < -5°C; Increase |

| Product is Sulfonic Acid | Hydrolysis during workup.[4] | Use anhydrous solvents; Dry organic layer thoroughly; Speed up filtration. |

| Violent Exotherm (Oxidative) | Uncontrolled oxidation. | Dilute NCS addition; Improve cooling; Check stirring rate. |

| Impurity: Chloropyridine | Sandmeyer side reaction (Sandmeyer chloride). | Increase |

References

-

Powell, L., et al. "Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides." Organic Process Research & Development, 2009.

-

Bahrami, K., Khodaei, M. M., & Soheilizad, M. "Direct Conversion of Thiols to Sulfonyl Chlorides using NCS."[1] Journal of Organic Chemistry, 2009.[1]

-

Nishiguchi, A., et al. "Efficient Synthesis of Sulfonyl Chlorides from Thiols."[1] Synthesis, 2006.[1][5]

-

Meanwell, N. A. "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.

-

Chavan, K., et al. "A mild and efficient method for the synthesis of unusual heteroaryl sulfonyl chlorides."[2] Chemistry & Biology Interface, 2011.[2]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Methanesulfonylpyridine-3-sulfonyl Chloride from Amines

Audience: Researchers, scientists, and drug development professionals.

I. Introduction and Strategic Overview

6-Methanesulfonylpyridine-3-sulfonyl chloride is a pivotal building block in medicinal chemistry and drug discovery. Its dual sulfonyl groups offer distinct vectors for chemical modification, making it an attractive scaffold for synthesizing complex sulfonamides, which are a cornerstone of many therapeutic agents.[1][2] This guide provides a comprehensive, field-proven protocol for the synthesis of this valuable intermediate, starting from a commercially available aminopyridine precursor.

Our synthetic strategy is a two-step process designed for reliability and scalability. It begins with the controlled oxidation of a thioether to a sulfone, followed by a robust Sandmeyer-type chlorosulfonylation to convert the amine functionality into the target sulfonyl chloride. This document elucidates the causality behind each procedural choice, outlines detailed experimental protocols, and emphasizes the critical safety measures required for handling the hazardous reagents and intermediates involved.

II. Synthetic Workflow and Mechanistic Rationale

The overall transformation proceeds as outlined below. Each stage is designed to produce an intermediate that can be readily used in the subsequent step, culminating in the desired product.

Caption: Overall two-step synthetic workflow.

Causality of Experimental Design

-

Part A: Oxidation of Thioether to Sulfone: The synthesis commences with 6-(methylthio)pyridin-3-amine.[3] The thioether group is selectively oxidized to the corresponding sulfone. Meta-chloroperoxybenzoic acid (m-CPBA) is the oxidant of choice due to its high efficiency, mild reaction conditions, and predictable selectivity for sulfur oxidation over potential amine oxidation, which can be a competing pathway with harsher reagents.[4][5] Dichloromethane (DCM) is an ideal solvent as it is inert to the oxidation conditions and facilitates easy workup.

-

Part B: Sandmeyer Chlorosulfonylation: This is the critical transformation of the amino group into a sulfonyl chloride. The reaction is a cornerstone of aromatic chemistry for its reliability in introducing a wide range of functionalities.[1][6]

-

Diazotization: The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[7][8] This reaction must be conducted at low temperatures (0–5 °C) because pyridyl diazonium salts are significantly less stable than their benzenoid analogs and are prone to decomposition and side reactions at higher temperatures.[9][10] The resulting diazonium salt is a highly reactive intermediate and is used immediately without isolation to prevent decomposition, which can be explosive in the solid state.[7][11]

-

Chlorosulfonylation: The cold diazonium salt solution is then added to a solution of sulfur dioxide (SO₂) in a suitable solvent, such as acetic acid, containing a catalytic amount of a copper(I) salt, typically cuprous chloride (CuCl).[12] The copper catalyst facilitates the radical decomposition of the diazonium salt and the subsequent reaction with SO₂ and chloride to form the desired sulfonyl chloride. The use of acetic acid helps to maintain the solubility of the reactants.[1]

-

III. Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and reactions. All procedures must be carried out by trained personnel in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).

Part A: Synthesis of 6-(Methylsulfonyl)pyridin-3-amine

Materials:

-

6-(Methylthio)pyridin-3-amine (1.0 eq.)

-

meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 2.2 eq.)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-(methylthio)pyridin-3-amine in dichloromethane (approx. 10 mL per 1 g of amine).

-

Cool the solution to 0 °C using an ice-water bath.

-

Slowly add m-CPBA (2.2 equivalents) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the mixture with additional DCM.

-

Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) to quench excess m-CPBA, followed by brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the residue by column chromatography on silica gel or recrystallization to afford 6-(methylsulfonyl)pyridin-3-amine as a solid.[13]

Part B: Synthesis of 6-Methanesulfonylpyridine-3-sulfonyl chloride

Materials:

-

6-(Methylsulfonyl)pyridin-3-amine (1.0 eq.)

-

Concentrated Hydrochloric Acid (HCl, ~37%, 4.0 eq.)

-

Sodium Nitrite (NaNO₂, 1.05 eq.)

-

Glacial Acetic Acid

-

Sulfur Dioxide (SO₂) gas

-

Cuprous Chloride (CuCl, 0.1 eq.)

-

Ice

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of SO₂ Solution: In a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet (vented to a scrubber), place glacial acetic acid (approx. 15 mL per 1 g of amine). Cool the flask to 0-5 °C and bubble SO₂ gas through the stirred solution until it is saturated. Add cuprous chloride (0.1 eq.) to this solution.

-

Diazotization: In a separate beaker, suspend 6-(methylsulfonyl)pyridin-3-amine (1.0 eq.) in a mixture of water and concentrated HCl (4.0 eq.). Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite (1.05 eq.) in a minimal amount of cold water.

-

Add the cold sodium nitrite solution dropwise to the stirred amine suspension over 30-45 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. [9]

-

After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. A slight excess of nitrous acid can be confirmed with starch-iodide paper (turns black); if the test is negative, add a small amount more of the nitrite solution. Quench any significant excess with a small amount of sulfamic acid.

-

Chlorosulfonylation: Slowly add the cold diazonium salt solution prepared in step 5 via a dropping funnel to the cold, stirred SO₂/CuCl/acetic acid solution from step 1. Maintain the reaction temperature at 0-5 °C during the addition. Vigorous gas evolution (N₂) will be observed.[12]

-

After the addition is complete, allow the reaction mixture to stir at low temperature for an additional 45-60 minutes.[12]

-

Work-up: Carefully pour the reaction mixture onto a large amount of crushed ice. The product may precipitate as a solid or an oil.

-

Extract the mixture with DCM or EtOAc (3x).

-

Combine the organic extracts and wash them carefully with water, saturated NaHCO₃ solution (to neutralize acids), and finally with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 6-methanesulfonylpyridine-3-sulfonyl chloride. The product is often used in the next step without further purification.

IV. Quantitative Data Summary

| Step | Key Reagent | Molar Eq. | Key Conditions | Solvent | Expected Yield |

| A | 6-(Methylthio)pyridin-3-amine | 1.0 | 0 °C to RT, 2-4 h | DCM | 80-95% |

| m-CPBA | 2.2 | ||||

| B | 6-(Methylsulfonyl)pyridin-3-amine | 1.0 | 0-5 °C, 2-3 h | HCl(aq)/Acetic Acid | 70-85% |

| Sodium Nitrite | 1.05 | ||||

| Sulfur Dioxide | Saturated | ||||

| Cuprous Chloride | 0.1 |

V. Critical Safety Considerations

Safety is paramount during this synthesis. The following hazards must be understood and mitigated.

-

Diazonium Salt Instability: Solid diazonium salts are shock-sensitive and can detonate. NEVER isolate the diazonium salt intermediate. [9][11] Always use it as a cold, aqueous solution immediately after its formation. Ensure reaction temperature is strictly controlled between 0-5 °C.[7]

-

Thionyl Chloride (Alternative SO₂ Source): If using thionyl chloride to generate SO₂ in situ, be aware that it is extremely corrosive and reacts violently with water, releasing toxic HCl and SO₂ gas.[14][15][16] This must be done with extreme caution and slow addition.

-

Toxic Gases: The diazotization process can release toxic nitrogen oxides (NOx). The chlorosulfonylation releases large volumes of nitrogen (N₂) and involves toxic sulfur dioxide (SO₂). All operations must be conducted in a high-performance chemical fume hood.[7][16]

-

Corrosive Reagents: Concentrated hydrochloric acid and glacial acetic acid are highly corrosive. Handle with appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.[17][18]

-

Quenching and Waste: Unreacted diazonium salts should be quenched before workup and disposal by adding a solution of sulfamic acid. All waste should be neutralized and disposed of according to institutional guidelines.

Caption: Simplified reaction mechanism pathway.

VI. References

-

MPG.PuRe. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst.

-

ResearchGate. (n.d.). Synthesis of Several Substituted Pyridine-3-Sulfonyl Chlorides, -Sulfonic Acids, and -Sulfonyl Amides.

-

BenchChem. (2025). An In-depth Technical Guide to the Safe Handling of Diazo Reagent OA.

-

PMC. (n.d.). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.

-

ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts.

-

BenchChem. (n.d.). Application Notes and Protocols for the Diazotization of 2-Methyl-5-nitroaniline Hydrate.

-

ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts.

-

Google Patents. (n.d.). CN112830892A - Synthesis method of pyridine-3-sulfonyl chloride.

-

Eureka. (2017). Environment-friendly chemical synthetic method for 3-pyridine sulfonyl chloride.

-

Google Patents. (n.d.). WO2016204096A1 - Pyridine-3-sulfonyl chloride production method.

-

Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride.

-

ScienceDirect. (n.d.). A new synthesis of pyridinyl trifluoromethanesulfonates via one-pot diazotization of aminopyridines in the presence of trifluoro.

-

Sciencemadness Wiki. (2025). Thionyl chloride.

-

Google Patents. (n.d.). CN115974772A - Method for preparing pyridine-3-sulfonyl chloride by using microchannel reactor.

-

Organic Chemistry Portal. (n.d.). Sulfonyl chloride synthesis by chlorosulfonation.

-

Chemistry & Biology Interface. (2011). Synthesis of 5,6-disubstituted pyridine-3-sulfonyl chloride from their respective amino compounds.

-

ACS Publications. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.

-

Google Patents. (2024). CN117700355A - Synthesis method of pyridine-3-sulfonyl chloride.

-

Scribd. (n.d.). Thionyl and Sulfuryl Chloride Overview.

-

BenchChem. (n.d.). Application Notes and Protocols: Diazotization Reactions of 4-Aminopyridine-3-sulfonic Acid.

-

PMC. (n.d.). Thermal Stability and Explosive Hazard Assessment of Diazo Compounds and Diazo Transfer Reagents.

-

Rasayan Journal. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents.

-

Inchem. (n.d.). ICSC 1409 - THIONYL CHLORIDE.

-

Actylis Lab Solutions. (2010). Thionyl chloride MSDS.

-

Chemistry of Heterocyclic Compounds. (2014). SYNTHESIS OF SEVERAL SUBSTITUTED PYRIDINE- 3-SULFONYL CHLORIDES, -SULFONIC ACIDS, AND -SULFONYL AMIDES.

-

University of Nebraska-Lincoln. (2013). SOP 0079 - Thionyl Chloride.

-

ACS Publications. (2008). Synthesis of Heavily Substituted 2-Aminopyridines by Displacement of a 6-Methylsulfinyl Group.

-

World Journal of Experimental Biosciences. (2016). Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evaluation their antibacterial effect.

-

PubMed. (2008). Synthesis of heavily substituted 2-aminopyridines by displacement of a 6-methylsulfinyl group.

-

Chemistry & Biology Interface. (n.d.). Recent advances in synthesis of sulfonamides: A review.

-

BenchChem. (2025). Application Notes: Protocol for N-sulfonylation using Methanesulfonyl Chloride.

-

ChemScene. (n.d.). 6-((Methylsulfonyl)methyl)pyridin-3-amine.

-

Santa Cruz Biotechnology. (n.d.). 6-(methylsulfonyl)pyridin-3-amine.

-

MilliporeSigma. (n.d.). 6-(METHYLTHIO)PYRIDIN-3-AMINE.

-

SciSpace. (n.d.). Oxidation studies of a novel peptide model N-acetyl-3-(methylthio)propylamine.

-

PubMed. (2000). Surface-mediated reactions. 9. Selective oxidation of primary and secondary amines to hydroxylamines.

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-(METHYLTHIO)PYRIDIN-3-AMINE [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Surface-mediated reactions. 9. Selective oxidation of primary and secondary amines to hydroxylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. portal.tpu.ru [portal.tpu.ru]

- 11. pubs.acs.org [pubs.acs.org]

- 12. cbijournal.com [cbijournal.com]

- 13. 6-(methylsulfonyl)pyridin-3-amine | CAS 187143-22-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 14. Thionyl chloride - Sciencemadness Wiki [sciencemadness.org]

- 15. scribd.com [scribd.com]

- 16. ICSC 1409 - THIONYL CHLORIDE [chemicalsafety.ilo.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. drexel.edu [drexel.edu]

Application Note: Protocol for Sulfonylation using 6-Mesylpyridine-3-sulfonyl Chloride

[1]

Executive Summary

6-Mesylpyridine-3-sulfonyl chloride is a highly specialized building block used to introduce the 6-(methylsulfonyl)pyridine-3-sulfonyl moiety into pharmaceutical candidates.[1] This fragment serves as a potent pharmacophore, often improving metabolic stability and solubility compared to phenyl-sulfonamide analogs.[1]

However, this reagent presents a unique dual-electrophile challenge :

-

Primary Electrophile (Desired): The sulfonyl chloride (-SO₂Cl) at position C3.[1]

-

Secondary Electrophile (Undesired): The C6 position, activated by both the pyridine nitrogen and the electron-withdrawing mesyl group, is highly susceptible to Nucleophilic Aromatic Substitution (

).[1]

This protocol provides a controlled methodology to exclusively target the sulfonyl chloride while suppressing side reactions at the C6 position.[1]

Chemical Profile & Reactivity[1][2][3][4][5]

| Property | Description |

| Systematic Name | 6-(Methylsulfonyl)pyridine-3-sulfonyl chloride |

| Structure | Pyridine ring substituted with -SO₂Cl at C3 and -SO₂Me at C6 |

| Physical State | Off-white to beige solid (typically) |

| Molecular Weight | ~255.69 g/mol |

| Solubility | Soluble in DCM, THF, EtOAc, Acetonitrile.[1][2] Reacts with water/alcohols.[1][3][4] |

| Stability | High Moisture Sensitivity. The electron-withdrawing C6-mesyl group makes the C3-sulfonyl chloride extremely electrophilic.[1] Hydrolyzes rapidly in wet air.[1] |

Mechanistic Pathway & Risks

The following diagram illustrates the competition between the desired sulfonylation and the undesired

Figure 1: Reaction pathways.[1] Path A is favored by low temperature and stoichiometric control.[1] Path B (displacement of the mesyl group) occurs if the reaction is heated or if a large excess of nucleophile is used.[1]

General Sulfonylation Protocol

This protocol is optimized for the coupling of primary or secondary amines with 6-mesylpyridine-3-sulfonyl chloride.[1]

Reagents & Materials[2][3][4][5][8][10]

-

Electrophile: 6-Mesylpyridine-3-sulfonyl chloride (1.0 equiv)[1]

-

Nucleophile: Amine substrate (1.0 – 1.1 equiv)

-

Base: Pyridine (3.0 equiv) OR Triethylamine (TEA) / Diisopropylethylamine (DIPEA) (1.2 – 1.5 equiv).[1]

-

Note: Pyridine is often preferred as it acts as a nucleophilic catalyst without being basic enough to promote

aggressively.[1]

-

-

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Critical: Solvent must be dry (<50 ppm water) to prevent hydrolysis.[1]

-

Step-by-Step Procedure

-

Preparation of Amine Solution:

-

In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Amine (1.0 equiv) in anhydrous DCM (concentration ~0.1 – 0.2 M).

-

Add the Base (e.g., Pyridine, 3.0 equiv).[1]

-

Cool the mixture to 0°C using an ice/water bath.

-

-

Addition of Sulfonyl Chloride:

-

Dissolve 6-mesylpyridine-3-sulfonyl chloride (1.0 equiv) in a minimal amount of anhydrous DCM in a separate vial.

-

Alternative: If the reagent is a free-flowing solid, it can be added solid in small portions, but solution addition is more precise.[1]

-

Dropwise Addition: Add the sulfonyl chloride solution to the cold amine mixture over 5–10 minutes.

-

Rationale: Slow addition at 0°C keeps the concentration of the electrophile low relative to the amine, favoring the faster sulfonylation reaction over the slower

side reaction.[1]

-

-

Reaction Monitoring:

-

Maintain the reaction at 0°C for 30–60 minutes .

-

Monitor by TLC or LC-MS.[1]

-

Checkpoint: If the starting amine is consumed but the sulfonyl chloride remains, do not heat .[1] Allow to warm to Room Temperature (RT) only if conversion is sluggish.

-

Warning: Heating above 40°C significantly increases the risk of displacing the C6-mesyl group.[1]

-

-

Quench & Workup:

-

Once complete, quench the reaction by adding 1M HCl (aqueous) or Saturated Ammonium Chloride (sat. NH₄Cl).[1]

-

Why Acidic Quench? This protonates any remaining amine and solubilizes the pyridine/base, moving them to the aqueous layer.[1] It also prevents basic hydrolysis of the formed sulfonamide.[1]

-

Extraction: Extract with DCM or EtOAc (3x).

-

Dry: Dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.

-

Troubleshooting & Optimization Guide

| Observation | Root Cause | Corrective Action |

| Low Yield / Hydrolysis Product (Sulfonic Acid) | Wet solvent or atmospheric moisture.[1] | Use freshly distilled solvents or molecular sieves.[1] Ensure N₂ atmosphere. |

| Byproduct: Bis-addition or Displacement of Mesyl Group | Reaction temperature too high or large excess of amine.[1] | Keep reaction at 0°C. Use strict 1:1 stoichiometry. Add sulfonyl chloride to the amine (inverse addition).[1] |

| Starting Material Remains | Low reactivity of amine (steric bulk).[1] | Allow to warm to RT.[1][5] Use Pyridine as the solvent (acts as catalyst).[1] Add catalytic DMAP (use caution: DMAP can promote side reactions).[1] |

| Product is Water Soluble | Sulfonamide is amphoteric or polar.[1] | Do not use aqueous wash.[1][6] Filter off amine salts (if using non-aqueous workup) or use reverse-phase chromatography directly.[1] |

Experimental Workflow Diagram

Figure 2: Standard experimental workflow for sulfonylation.

Safety & Handling

References

-

Blakemore, D. C., et al. (2011). Organic synthesis with pyridine sulfinates and sulfonyl chlorides. Journal of Organic Chemistry.[1] (Discusses the stability and reactivity of heteroaryl sulfonyl chlorides).

-

Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. (Reference for Nucleophilic Aromatic Substitution mechanisms on electron-deficient heterocycles).[1]

Sources

- 1. Pyridine - Wikipedia [en.wikipedia.org]

- 2. 6-Methoxypyridine-3-sulfonyl chloride | C6H6ClNO3S | CID 22344709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]